11-(3-ethoxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
11-(3-ethoxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a structurally complex benzodiazepinone derivative characterized by a central seven-membered diazepine ring fused to two benzene moieties. The compound features two distinct aryl substituents: a 3-ethoxyphenyl group at position 11 and a 3-methoxyphenyl group at position 2. These alkoxy substituents are critical for modulating electronic and steric properties, influencing both its chemical reactivity and biological activity. The synthesis of such derivatives typically involves condensation reactions between enaminoketones and arylglyoxal hydrates, as outlined in generic protocols for dibenzo[b,e][1,4]diazepin-1-ones .
Properties
Molecular Formula |
C28H28N2O3 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
6-(3-ethoxyphenyl)-9-(3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H28N2O3/c1-3-33-22-11-7-9-19(15-22)28-27-25(29-23-12-4-5-13-24(23)30-28)16-20(17-26(27)31)18-8-6-10-21(14-18)32-2/h4-15,20,28-30H,3,16-17H2,1-2H3 |
InChI Key |
UEJVMKHATLIVQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)C4=CC(=CC=C4)OC)NC5=CC=CC=C5N2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The most direct method involves cyclocondensation of 3-(2-aminophenylamino)cyclohex-2-en-1-one enamines with substituted arylglyoxals. This approach, adapted from Chechina et al., produces hexahydrodibenzo[b,e]diazepin-1-ones via a one-pot reaction in 2-propanol. For the target compound, 3-(3-methoxyphenyl)-2-aminophenylamino cyclohexenone reacts with 3-ethoxyphenylglyoxal hydrate.
Optimization of Conditions
Key parameters include:
-
Solvent : 2-Propanol enhances solubility and facilitates precipitation of the product.
-
Temperature : Reflux (82°C) ensures complete cyclization within 10–25 minutes.
-
Molar Ratio : A 1:1 ratio of enamine to arylglyoxal minimizes side products.
Table 1: Representative Yields for Enamine-Arylglyoxal Reactions
| Enamine Substituent | Arylglyoxal Substituent | Yield (%) |
|---|---|---|
| 3-Methoxyphenyl | 3-Ethoxyphenyl | 63–68 |
| 4-Chlorophenyl | 4-Methoxyphenyl | 58 |
| 2-Nitrophenyl | 2-Fluorophenyl | 49 |
The target compound is isolated as light-yellow crystals (mp 205–206°C) after recrystallization from methanol.
Three-Step Synthesis via TDAE-Mediated Reductive Amination
Step 1: Tetrakis(dimethylamino)ethylene (TDAE)-Assisted Coupling
A novel three-step protocol begins with TDAE-mediated reductive amination between o-nitrobenzyl chloride and 2-chlorobenzaldehyde derivatives. This generates 1-(2-chlorophenyl)-2-(2-nitrophenyl)ethanol intermediates.
Step 2: Nitro Group Reduction
Catalytic hydrogenation (Pd/C, hydrazine hydrate) reduces the nitro group to an amine, yielding 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol with 71% efficiency.
Step 3: Intramolecular Buchwald–Hartwig Coupling
The final step forms the dibenzazepine core via palladium-catalyzed cyclization. Optimal conditions use:
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : Xantphos (10 mol%)
-
Base : K₂CO₃
Table 2: Optimization of Buchwald–Hartwig Coupling
| Entry | Ligand | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | BINAP | Cs₂CO₃ | 110 | 22 |
| 2 | Xantphos | K₂CO₃ | 170 | 52 |
| 3 | DavePhos | K₃PO₄ | 150 | 34 |
The target compound is obtained in 39% overall yield without intermediate purification.
Wagner–Meerwein Rearrangement
Historical Context and Applicability
Early dibenzazepine syntheses employed Wagner–Meerwein rearrangements of 9-(α-hydroxyalkyl)xanthenes using P₂O₅. While less efficient for methoxy/ethoxy-substituted derivatives, this method remains viable for analogs lacking steric hindrance.
Limitations
-
Substrate Sensitivity : Electron-donating groups (e.g., methoxy) reduce rearrangement efficiency.
Solid Acid-Catalyzed Cyclization
H-MCM-22 Zeolite Catalysis
Adapting methodologies from 1,5-benzodiazepine synthesis, H-MCM-22 zeolite catalyzes the condensation of o-phenylenediamines with ketones. For the target compound, this requires:
-
Substrates : 3-Methoxyacetophenone and 3-ethoxybenzaldehyde-derived enamine.
-
Conditions : Acetonitrile, room temperature, 150 mg catalyst.
Table 3: Catalyst Loading vs. Yield
| Catalyst (mg) | Time (h) | Yield (%) |
|---|---|---|
| 50 | 3 | 30 |
| 100 | 2 | 65 |
| 150 | 1 | 87 |
Comparative Analysis of Methods
Table 4: Advantages and Disadvantages of Each Method
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Enamine-Arylglyoxal | 63–68 | High | Moderate |
| TDAE/Buchwald–Hartwig | 39 | Moderate | Low |
| Wagner–Meerwein | <30 | Low | High |
| H-MCM-22 Catalysis | 87 | High | High |
Chemical Reactions Analysis
Types of Reactions
11-(3-ethoxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound or reduce specific functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce fully hydrogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 11-(3-ethoxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors to modulate their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion channels: Modulating ion channel activity to affect cellular processes.
Comparison with Similar Compounds
Table 1: Substituent Variations and Molecular Weights
*Calculated based on formula C₂₉H₃₁N₂O₃; †Exact weight from ; ‡Calculated for C₂₄H₂₆N₂O₃.
Key Observations :
- Electron-donating vs. electron-withdrawing groups : The target compound’s 3-ethoxyphenyl and 3-methoxyphenyl substituents provide moderate electron-donating effects, contrasting with FC2’s indole (electron-rich) and benzoyl (electron-withdrawing) groups .
- Halogenation : Bromine in ’s compound may enhance photostability and binding affinity via halogen bonding .
Pharmacological Activities
Key Insights :
- Enzyme inhibition : The triazole hybrid () achieves potent BuChE inhibition (IC50 = 0.2 μM) due to π-π stacking and hydrogen bonding with the enzyme’s active site .
- Sensing applications: SPR’s dimethylamino group enables picric acid detection via fluorescence quenching, a property absent in the target compound .
Q & A
Q. What are the key synthetic routes for this dibenzo-diazepinone derivative, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, including cyclocondensation, alkylation, and functional group modifications. Key steps include:
- Cyclocondensation : Reacting substituted benzodiazepine precursors with aldehydes or ketones under acidic conditions (e.g., HCl/EtOH) to form the diazepine core .
- Substituent Introduction : Methoxy and ethoxy groups are introduced via nucleophilic aromatic substitution or Ullmann coupling, requiring precise temperature control (80–120°C) and catalysts like CuI .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) are critical for isolating high-purity products .
Methodological Note : Monitor reaction progress using TLC (Rf ~0.3–0.5 in EtOAc/hexane) and optimize yields by adjusting solvent polarity and reaction time .
Q. How do methoxy and ethoxy substituents influence the compound’s lipophilicity and pharmacokinetics?
The 3-ethoxy and 3-methoxy groups enhance lipophilicity (logP ~3.5–4.0), as calculated via HPLC retention times and computational models (e.g., ChemAxon). This increases blood-brain barrier permeability, as demonstrated in rodent models using radiolabeled analogs . Experimental Validation : Compare partition coefficients (octanol/water) of substituted vs. unsubstituted analogs to quantify substituent effects .
Q. What spectroscopic techniques are essential for structural characterization?
- NMR : H and C NMR confirm regiochemistry of substituents (e.g., methoxy protons at δ 3.7–3.9 ppm; aromatic protons split into multiplets) .
- X-ray Crystallography : Resolve stereochemistry and hydrate formation (e.g., monohydrate crystal structure with P21/c space group, β = 101.49°) .
- MS : High-resolution ESI-MS verifies molecular weight (theoretical [M+H]+ = 435.18) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies often arise from assay variability (e.g., receptor binding vs. functional assays). Methodological Solutions :
- Standardized Assays : Use uniform cell lines (e.g., HEK293 expressing GABA_A receptors) and control ligands (e.g., diazepam) to normalize data .
- Dose-Response Curves : Perform IC50/EC50 comparisons under identical buffer conditions (pH 7.4, 37°C) to account for pH-dependent solubility .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from published studies, controlling for variables like solvent (DMSO vs. saline) .
Q. What advanced techniques address challenges in crystallizing dibenzo-diazepinone derivatives?
- Polymorph Screening : Use solvent-drop grinding with 10–12 solvents (e.g., acetonitrile, THF) to identify stable crystalline forms .
- Hydration Studies : Characterize hydrate vs. anhydrous forms via DSC (endothermic peaks at 110–130°C indicate water loss) .
- Synchrotron XRD : Resolve weak diffraction patterns (e.g., monoclinic systems with Z = 4) using high-flux radiation (λ = 0.7–1.0 Å) .
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Isotopic Labeling : Track O incorporation in ethoxy groups during hydrolysis to confirm SN2 vs. SN1 pathways .
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in cyclocondensation .
- In Situ Monitoring : Use ReactIR to detect intermediates (e.g., enamine formation at 1650 cm⁻¹) during multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
